3-(5-Chloro-2-methylphenyl)pyridine

Vue d'ensemble

Description

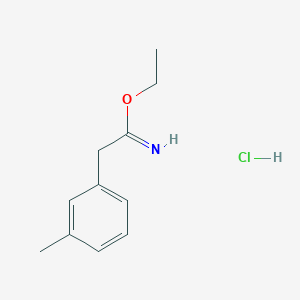

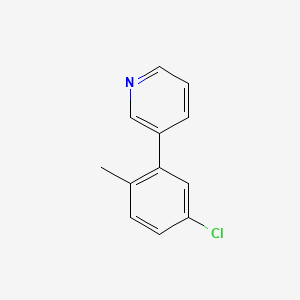

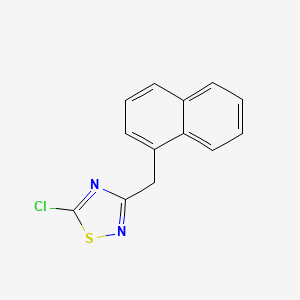

3-(5-Chloro-2-methylphenyl)pyridine is a chemical compound with the molecular formula C12H10ClN . It has a molecular weight of 203.67 g/mol . The IUPAC name for this compound is 3-(5-chloro-2-methylphenyl)pyridine .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described .Molecular Structure Analysis

The InChI string for 3-(5-Chloro-2-methylphenyl)pyridine is InChI=1S/C12H10ClN/c1-9-4-5-11(13)7-12(9)10-3-2-6-14-8-10/h2-8H,1H3 . This provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 203.67 g/mol . It has a computed XLogP3-AA value of 3.5, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and one rotatable bond . Its topological polar surface area is 12.9 Ų .Applications De Recherche Scientifique

Chiral Chromatography

3-(5-Chloro-2-methylphenyl)pyridine: has been utilized in the synthesis of novel chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). These CSPs exhibit excellent enantioselectivity, crucial for separating chiral drug compounds. The presence of electron-withdrawing chlorine and electron-donating methyl groups contributes to the compound’s ability to differentiate between enantiomers .

Antiviral Research

Derivatives of indole, which share structural similarities with 3-(5-Chloro-2-methylphenyl)pyridine , have shown significant potential as antiviral agents. These derivatives can inhibit a broad range of RNA and DNA viruses, including influenza and Coxsackie B4 virus, highlighting the compound’s potential in developing new antiviral medications .

Anti-HIV Activity

Indole derivatives, related to 3-(5-Chloro-2-methylphenyl)pyridine , have been synthesized and screened for their anti-HIV activity. These compounds have demonstrated effectiveness against HIV-1 and HIV-2 strains, suggesting that modifications of the core structure could lead to potent anti-HIV pharmaceuticals .

Organic Synthesis

The compound’s benzylic position is reactive, making it suitable for various organic reactions, including free radical bromination and nucleophilic substitution. This reactivity can be harnessed to create a wide array of organic molecules, potentially leading to new drugs and materials .

Fungicidal Agents

3-(5-Chloro-2-methylphenyl)pyridine: derivatives have been designed and synthesized based on bioisosterism principles, showing excellent fungicidal activity. This application is particularly relevant in the agricultural sector, where such compounds can protect crops from fungal diseases .

Orientations Futures

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

Mécanisme D'action

Target of Action

3-(5-Chloro-2-methylphenyl)pyridine is a heterocyclic compound They are known to act as analgesic, nonsteroidal anti-inflammatory agents, antidepressants, cardiotonics, hypotensives, antiarrhythmics, and antisecretory agents . They also possess antiviral, antimicrobial, and cytotoxic activities .

Mode of Action

. The exact interaction of these compounds with their targets leading to these effects is still under investigation.

Propriétés

IUPAC Name |

3-(5-chloro-2-methylphenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c1-9-4-5-11(13)7-12(9)10-3-2-6-14-8-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXFHAPFVEJRHPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101292815 | |

| Record name | 3-(5-Chloro-2-methylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101292815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Chloro-2-methylphenyl)pyridine | |

CAS RN |

1214382-83-8 | |

| Record name | 3-(5-Chloro-2-methylphenyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214382-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5-Chloro-2-methylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101292815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 3-{[2-(dimethylamino)ethyl]amino}propanoate](/img/structure/B6340621.png)

![tert-Butyl 3-[(1-methoxypropan-2-yl)amino]propanoate](/img/structure/B6340651.png)

![tert-Butyl 3-[(1-phenylethyl)amino]propanoate](/img/structure/B6340655.png)

![tert-Butyl 3-[(2-ethoxyethyl)amino]propanoate](/img/structure/B6340656.png)

![5-Chloro-3-[(4-nitrophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340669.png)

![5-Chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340681.png)